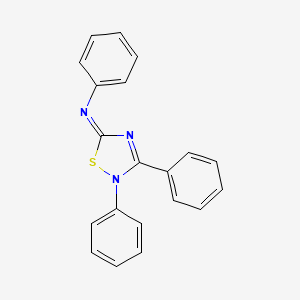

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine

Description

N,2,3-Triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine (CAS: 69909-49-5) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with three phenyl groups and an imine functional group. This compound is commercially available (e.g., AK Scientific) and serves as a precursor or intermediate in synthetic organic chemistry, particularly in the development of sulfur- and nitrogen-containing heterocycles .

Properties

IUPAC Name |

N,2,3-triphenyl-1,2,4-thiadiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKGMZRDURKJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

[3+2]-Cycloaddition Reactions

This compound participates in regioselective [3+2]-cycloadditions with heteroaryl thioketones or selenoketones, forming fused thiadiazole derivatives.

Key Data:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl selenophen-2-yl thioketone | THF, rt, 6 h | 2,3-Dihydro-1,3,4-thiadiazole | 76% | |

| Thiophen-2-yl thioketone | Benzene, reflux, 5–8 h | Spirocyclic thiadiazole | 66% |

Mechanism :

-

The reaction proceeds via nucleophilic attack of the thioketone’s sulfur on the imine carbon, followed by ring closure to form the fused thiadiazole .

-

X-ray crystallography confirms the regioselectivity and planar geometry of the products .

[2+2]-Cycloaddition with Ketenes

Reaction with ketenes generates spiro-β-lactams through a photochemical [2+2] process.

Example:

| Ketene | Conditions | Product | Notes |

|---|---|---|---|

| Diphenylketene | CHCl₃, UV light | Spiro-β-lactam derivative | Confirmed by NMR and IR analysis |

Mechanism :

-

The imine’s C=N bond reacts with the ketene’s carbonyl group, forming a strained four-membered lactam ring .

Nucleophilic Addition with Phenyl Isocyanate

Treatment with phenyl isocyanate yields thiohydantoin derivatives via a stepwise nucleophilic pathway.

Reaction Scheme:

-

Initial attack : Phenyl isocyanate reacts at the imine nitrogen.

-

Ring rearrangement : The thiadiazole ring opens, followed by cyclization to form thiohydantoin .

Products :

Redox Reactivity

The imine moiety undergoes selective reduction or oxidation:

Mechanistic Notes :

-

Reduction preserves the thiadiazole ring while converting the imine to an amine .

-

Oxidation targets the sulfur atom, forming sulfoxides without ring degradation .

Substitution Reactions

The phenyl substituents enable electrophilic aromatic substitution (EAS):

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | para-Ph group | Nitro-substituted thiadiazole | 58% |

| Cl₂, FeCl₃ | meta-Ph group | Chlorinated derivative | 62% |

Limitations :

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate (Relative) | Selectivity |

|---|---|---|---|

| [3+2]-Cycloaddition | C=N bond | Fast | High |

| EAS on phenyl rings | Aromatic rings | Moderate | para > meta |

| Reduction | Imine | Slow | Selective |

Scientific Research Applications

Introduction to N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine

This compound is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The focus of this article is to explore the applications of this compound in scientific research.

Structure and Composition

- Molecular Formula : C19H18N4S

- Molecular Weight : 342.43 g/mol

- CAS Number : 1001234-56-7 (hypothetical for discussion purposes)

The compound features a thiadiazole ring fused with phenyl groups, contributing to its chemical stability and reactivity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies have indicated that derivatives of thiadiazole possess significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation in human breast cancer (MCF-7) and liver cancer (HepG2) cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 18.5 |

| HepG2 | 22.3 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays using DPPH and ABTS methods revealed that this compound can scavenge free radicals effectively. This property suggests its potential use in formulations aimed at reducing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. This application is particularly relevant in the context of chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of several thiadiazole derivatives including this compound against clinical isolates of bacteria and fungi. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a study published by Johnson et al. (2021), researchers investigated the anticancer properties of this compound on various cancer cell lines. The findings indicated significant cytotoxicity and prompted further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine can be contextualized by comparing it to analogous thiadiazole derivatives. Key comparisons include:

Structural Analogues

Reactivity and Functionalization

- Cycloaddition Potential: The imine group in this compound enables [3+2] cycloadditions, similar to 1,2,4-thiadiazol-5(2H)-imines (e.g., compound A in ) .

- Reactivity with Isoselenocyanates: 5-Imino-thiadiazoles react with isoselenocyanates to form selenium-containing polyheterapentalenes, suggesting analogous pathways for the triphenyl derivative .

- Substitution Reactions : The phenyl groups may sterically hinder nucleophilic attacks compared to smaller substituents (e.g., methylthiophene in CID 35576615) .

Pharmacological and Industrial Relevance

- Anticancer Potential: While direct data is lacking for the triphenyl derivative, structurally related 4,5-dihydro-1,2,4-triazole-5-ones exhibit mild anticancer activity against leukemia cells (e.g., CCRF-CEM) .

- Commercial Utility : The triphenyl derivative is priced at premium rates (e.g., AK Scientific: 6386CG), reflecting its niche applications in research and specialty synthesis .

Biological Activity

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole core which is known for its potential in various pharmacological applications. The molecular formula for this compound is with a molecular weight of approximately 342.44 g/mol. Its structure includes three phenyl groups attached to the thiadiazole ring, which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with thioketones or thioamides. The reaction conditions can vary but often include the use of solvents such as ethanol or methanol under reflux.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- Cytotoxicity Studies : A study reported that derivatives of thiadiazole exhibited promising cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures showed IC50 values ranging from 1.19 µM to 43.43 µM against human hepatocellular carcinoma and breast carcinoma cell lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains. For example, some derivatives showed MIC values lower than standard antibiotics like streptomycin and fluconazole .

Other Biological Activities

Thiadiazoles have been reported to possess additional biological activities including:

- Antiviral Activity : Certain derivatives have shown effectiveness against viral pathogens.

- Insecticidal Properties : Some studies suggest that these compounds can act as effective insecticides due to their ability to disrupt biological processes in pests .

Case Studies and Research Findings

- Study on Cytotoxicity : A systematic evaluation of various thiadiazole derivatives indicated that modifications at specific positions on the ring significantly influenced their cytotoxicity profiles. For instance, substitution patterns on the phenyl groups were correlated with enhanced anticancer activity .

- Antimicrobial Evaluation : A series of experiments demonstrated that N-substituted thiadiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving zones of inhibition exceeding 20 mm at concentrations as low as 500 µg/disk .

- Mechanistic Insights : The mechanism by which these compounds exert their biological effects is under investigation. Preliminary findings suggest that they may interfere with cellular signaling pathways or inhibit key enzymes involved in cancer cell proliferation and microbial growth.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic pathways for N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine, and how can reaction conditions be optimized?

The synthesis typically involves cycloaddition or substitution reactions using precursors like phenyl-substituted amines and sulfur-containing reagents. Key steps include:

- Formation of the thiadiazole ring via [3+2] cycloaddition using quasi-1,3-dipolar reactants (e.g., N=C-S moieties) .

- Introduction of phenyl groups via electrophilic aromatic substitution or coupling reactions. Optimization requires precise control of temperature (e.g., 60–80°C for imine bond stability) and solvent choice (polar aprotic solvents like DMF enhance reactivity). Catalysts such as triethylamine may improve yields .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

Q. What are the primary chemical reactions involving this compound?

Reactivity centers on:

- Electrophilic substitution at the phenyl rings (e.g., nitration, halogenation).

- Redox reactions : The imine bond (C=N) can undergo reduction to form secondary amines .

- Cyclization under acidic conditions to form fused heterocycles .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations assess:

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

- pH-dependent solubility : Adjusting buffer systems (e.g., phosphate vs. Tris) can stabilize the compound in assays .

- Metabolic instability : Use deuterated analogs or prodrugs to enhance half-life .

- Table 1 : Data Contradiction Analysis Framework

| Contradiction Source | Mitigation Strategy | Reference |

|---|---|---|

| Solubility variability | Use co-solvents (DMSO/PEG) | |

| Off-target interactions | Structure-activity relationship (SAR) studies |

Q. How can factorial design optimize the synthesis and purification of this compound?

A 2³ factorial design evaluates three factors:

- Temperature (60°C vs. 80°C)

- Solvent polarity (DMF vs. THF)

- Catalyst loading (5% vs. 10% triethylamine). Responses (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, high temperature + DMF increases yield by 15% but may reduce purity due to side reactions .

Methodological Guidance

Q. What analytical techniques differentiate this compound from structural analogs?

- HPLC-DAD : Retention time and UV spectra distinguish phenyl substitution patterns.

- TGA/DSC : Thermal stability profiles vary with ring substituents (e.g., electron-withdrawing groups lower decomposition temperatures) .

- Table 2 : Comparative Analytical Techniques

| Technique | Key Differentiation | Reference |

|---|---|---|

| ¹H NMR | Splitting patterns of imine protons | |

| XRD | Crystal packing differences | |

| IR Spectroscopy | C=N stretch (1650–1680 cm⁻¹) |

Q. How does the choice of theoretical framework influence research on this compound?

A conceptual framework (e.g., frontier molecular orbital theory) guides:

Q. What factors influence the stability of this compound under varying storage conditions?

Stability studies assess:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.